molecular formula C9H11NO5 B13880102 2-(2-Methoxy-5-nitro-phenoxy)-ethanol

2-(2-Methoxy-5-nitro-phenoxy)-ethanol

Cat. No.: B13880102
M. Wt: 213.19 g/mol
InChI Key: LWBQHSSCQIIVJW-UHFFFAOYSA-N
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Description

2-(2-methoxy-5-nitrophenoxy)Ethanol is an organic compound with the molecular formula C9H11NO5. It is a derivative of phenol and is characterized by the presence of a methoxy group and a nitro group on the aromatic ring, as well as an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-5-nitrophenoxy)Ethanol typically involves the nucleophilic aromatic substitution reaction of 2-chloro-5-nitrophenol with methoxyethanol. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of 2-(2-methoxy-5-nitrophenoxy)Ethanol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxy-5-nitrophenoxy)Ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-methoxy-5-nitrophenoxy)Ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of dyes, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-methoxy-5-nitrophenoxy)Ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and ethanol moiety also contribute to the compound’s overall reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-nitrophenol
  • 2-methoxy-5-nitrobenzaldehyde
  • 2-methoxy-5-nitrobenzoic acid
  • 2-methoxy-5-nitroaniline

Uniqueness

Compared to its analogs, 2-(2-methoxy-5-nitrophenoxy)Ethanol possesses a unique combination of functional groups that confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

2-(2-methoxy-5-nitrophenoxy)ethanol

InChI

InChI=1S/C9H11NO5/c1-14-8-3-2-7(10(12)13)6-9(8)15-5-4-11/h2-3,6,11H,4-5H2,1H3

InChI Key

LWBQHSSCQIIVJW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OCCO

Origin of Product

United States

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